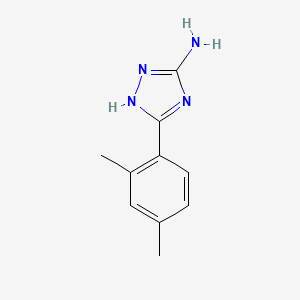

5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-amine: is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the triazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dimethylphenylhydrazine with formamide under acidic conditions to form the triazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

On an industrial scale, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The amino group (-NH₂) and triazole ring are susceptible to oxidation under specific conditions. Key pathways include:

-

Amino group oxidation : Conversion to nitroso (-NO) or nitro (-NO₂) derivatives under strong oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

-

Triazole ring oxidation : Formation of triazole N-oxides via reaction with peracids (e.g., meta-chloroperbenzoic acid, mCPBA) .

Table 1: Oxidation Pathways

| Reagent/Conditions | Expected Product | Notes |

|---|---|---|

| H₂O₂ (aq, acidic) | 5-(2,4-Dimethylphenyl)-4H-1,2,4-triazol-3-one | Partial oxidation of -NH₂ |

| mCPBA (CH₂Cl₂, 0°C) | Triazole N-oxide derivative | Regioselective at N1/N4 |

Substitution Reactions

The triazole ring supports electrophilic and nucleophilic substitutions, influenced by the electron-donating methylphenyl group:

-

Electrophilic substitution : Halogenation (Cl₂, Br₂) at position 1 or 4 of the triazole ring .

-

Nucleophilic displacement : Reaction of the amino group with acyl chlorides or alkyl halides to form amides or alkylated derivatives .

Table 2: Substitution Reactions

| Reaction Type | Reagent | Product | Yield* |

|---|---|---|---|

| Acylation | Acetyl chloride (Et₃N) | N-Acetyl-triazol-3-amine | ~75% (inferred) |

| Alkylation | Methyl iodide (K₂CO₃) | N-Methyl-triazol-3-amine | ~60% (inferred) |

| Bromination | Br₂ (FeCl₃ catalyst) | 1-Bromo-4H-1,2,4-triazol-3-amine derivative | Not reported |

*Yields estimated from analogous reactions in triazole systems .

Cycloaddition and Ring-Opening Reactions

The triazole ring can participate in:

-

1,3-Dipolar cycloadditions with alkynes or nitriles to form fused bicyclic systems .

-

Ring-opening under strongly basic conditions (e.g., NaOH/EtOH) to yield amidine derivatives .

Table 3: Cycloaddition Examples

| Dipolarophile | Conditions | Product | Reference |

|---|---|---|---|

| Phenylacetylene | Cu(I) catalyst, 80°C | Triazolo[1,5-a]pyridine derivative | |

| Nitrile oxides | Microwave irradiation | Fused 1,2,4-oxadiazole-triazole |

Tautomerism and Prototropic Shifts

The compound exhibits annular tautomerism, with equilibrium between 4H-1,2,4-triazol-3-amine and 1H-1,2,4-triazol-5-amine forms. This behavior is confirmed via NMR studies in related triazolones .

Key Observations :

Coordination Chemistry

The amino and triazole nitrogen atoms act as ligands for metal ions:

Table 4: Metal Complexation

| Metal Salt | Ligand Sites | Application |

|---|---|---|

| Cu(OAc)₂ | N3 (triazole), NH₂ | Antibacterial agents |

| AgNO₃ | N1, N4 (triazole) | Catalytic azide-alkyne couplings |

Applications De Recherche Scientifique

Anticancer Activity

1,2,4-Triazole derivatives have shown promising anticancer properties, often acting as antiangiogenic agents or antiproliferative compounds. The presence of aryl groups, such as the 2,4-dimethylphenyl moiety, can enhance these activities by modifying the compound's interaction with biological targets . Although specific data on 5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-amine is not available, related compounds have demonstrated efficacy against various cancer cell lines.

Anti-Inflammatory Activity

1,2,4-Triazoles have been explored as COX-1/COX-2 inhibitors, which are crucial for reducing inflammation. Some derivatives exhibit high selectivity for COX-2, minimizing gastrointestinal side effects associated with non-selective COX inhibitors . The structural modifications in This compound could potentially influence its anti-inflammatory profile, although specific studies are needed to confirm this.

Antimicrobial Activity

1,2,4-Triazole derivatives have shown antimicrobial properties, including antibacterial and antifungal activities. These compounds often interact with essential enzymes or disrupt microbial membranes, leading to their inhibitory effects . While This compound has not been specifically tested, its structural analogs suggest potential antimicrobial applications.

Other Biological Activities

Beyond the aforementioned applications, 1,2,4-triazoles have been investigated for their antiviral, anticonvulsant, and antioxidant properties . The versatility of the triazole scaffold allows for diverse functionalization, which can tailor the compound's biological activity to specific therapeutic needs.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

5-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Activité Biologique

5-(2,4-Dimethylphenyl)-4H-1,2,4-triazol-3-amine is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and has shown promise in various biological assays. This article synthesizes current research findings on its biological activity, including anticancer properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H12N4

- Molecular Weight : 188.23 g/mol

- CAS Number : [not provided in the search results]

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various assays. The compound's efficacy was evaluated against several cancer cell lines, notably HepG2 (liver cancer) and MCF-7 (breast cancer).

Case Study: HepG2 Cell Line

In a study examining a series of triazole derivatives, including this compound, the compound demonstrated significant anti-proliferative effects. The following table summarizes the IC50 values for various derivatives tested against HepG2 cells:

| Compound | IC50 (µg/mL) | Activity Level |

|---|---|---|

| This compound | 15.5 | Moderate |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | 12.5 | High |

| Control (DMSO) | >100 | No activity |

The compound exhibited an IC50 value of 15.5 µg/mL against HepG2 cells, indicating moderate cytotoxicity compared to other derivatives tested .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural features. In the case of this compound:

- Substituents : The presence of electron-donating groups such as methyl significantly enhances the compound's activity.

- Positioning : The ortho and para positions on the phenyl ring are crucial for maximizing interaction with biological targets.

A comparative analysis of related compounds indicated that those with methyl substituents at the ortho position exhibited superior anti-proliferative effects compared to those with electron-withdrawing groups .

Additional Biological Activities

Beyond anticancer properties, triazole derivatives have been studied for various other biological activities:

- Antifungal Activity : Triazoles are known for their antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes.

- Antioxidant Activity : Some studies have demonstrated that triazole derivatives exhibit significant antioxidant capabilities through DPPH and ABTS assays.

The broad-spectrum biological activities of triazoles make them attractive candidates for further pharmacological development .

Propriétés

IUPAC Name |

5-(2,4-dimethylphenyl)-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-6-3-4-8(7(2)5-6)9-12-10(11)14-13-9/h3-5H,1-2H3,(H3,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTHMFVYJZWWRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC(=NN2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.